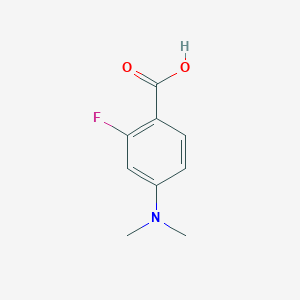

4-(Dimethylamino)-2-fluorobenzoic acid

Description

Historical Context of Fluorinated Benzoic Acid Research

The study of fluorinated benzoic acids traces back to the mid-20th century, driven by the recognition of fluorine’s ability to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity. Early work focused on simple derivatives like 2-fluorobenzoic acid, but the introduction of substituents such as dimethylamino groups marked a shift toward functionalized analogs with tailored electronic and steric profiles. For instance, the synthesis of 2-chloro-4,5-difluorobenzoic acid via nucleophilic substitution and oxidation reactions demonstrated the feasibility of incorporating multiple halogens and functional groups onto aromatic rings. These efforts laid the groundwork for more complex derivatives, including 4-(Dimethylamino)-2-fluorobenzoic acid, which combines fluorine’s electronegativity with the electron-donating dimethylamino group.

A pivotal moment in this field was the development of phase-transfer catalysts and fluorodenitration techniques, enabling precise control over regioselectivity in fluorination reactions. For example, the use of tetraphenylphosphonium bromide (TPPB) or tetrabutylammonium fluoride (TBAF) facilitated the replacement of nitro or chloro groups with fluorine in aromatic systems, a strategy later adapted for synthesizing polysubstituted benzoic acids. These innovations underscored the potential of fluorinated benzoic acids as versatile intermediates in drug discovery and materials science.

Significance in Contemporary Organic Chemistry

In modern organic synthesis, 4-(Dimethylamino)-2-fluorobenzoic acid serves as a critical building block for pharmaceuticals and agrochemicals. The dimethylamino group enhances solubility and enables hydrogen bonding, while the fluorine atom improves metabolic stability and bioavailability. This dual functionality is exemplified in the synthesis of kinase inhibitors, where fluorine’s van der Waals interactions with hydrophobic protein pockets complement the dimethylamino group’s capacity for charge-transfer interactions.

Recent advances in catalytic fluorination have further elevated the compound’s importance. Palladium-mediated coupling reactions, such as those used to synthesize borolane intermediates, have enabled the construction of complex fluorinated aromatics with high enantiomeric purity. Additionally, dynamic kinetic resolution techniques have been employed to achieve stereocontrol in fluorohydrin derivatives, a methodology applicable to the synthesis of 4-(Dimethylamino)-2-fluorobenzoic acid analogs. These developments highlight the compound’s role in advancing synthetic strategies for fluorine-containing molecules.

Evolution of Academic Understanding

Academic insights into 4-(Dimethylamino)-2-fluorobenzoic acid have evolved alongside analytical and computational tools. Early studies relied on empirical optimization of reaction conditions, but contemporary research leverages density functional theory (DFT) calculations to predict regioselectivity and reaction pathways. For instance, computational models accurately forecasted the stability of caffeine-benzoic acid cocrystals, a finding that informed later work on fluorinated benzoic acid cocrystallization. Such approaches have been extended to predict the solid-state behavior of 4-(Dimethylamino)-2-fluorobenzoic acid, aiding in the design of co-crystals for enhanced drug delivery.

The compound’s electronic properties have also been re-evaluated. Nuclear magnetic resonance (NMR) studies reveal that the dimethylamino group induces significant para-directed electronic effects, which synergize with fluorine’s meta-directing influence to dictate substitution patterns in further functionalization. This understanding has guided the development of sequential fluorination-alkylation protocols, enabling the synthesis of multifunctional derivatives with precise stereochemical outcomes.

Current Research Landscape and Gaps

Despite progress, several challenges persist. One major gap is the limited scalability of current synthetic routes. For example, the preparation of 4-amino-2-fluorobenzoic acid via hydrogenation of dibenzyl-protected intermediates requires palladium catalysts and high-pressure conditions, posing cost and safety concerns. Similarly, fluorodenitration reactions often necessitate harsh reagents like thionyl chloride, complicating large-scale production. Researchers are exploring continuous-flow systems and biocatalytic methods to address these limitations, but practical solutions remain elusive.

Another area requiring attention is the compound’s stability under physiological conditions. While fluorine enhances metabolic resistance, the dimethylamino group may render the molecule susceptible to oxidative degradation, as observed in related fluorinated pharmaceuticals. Computational studies predicting degradation pathways and the development of protective prodrug formulations are active areas of investigation.

Finally, the environmental impact of fluorinated benzoic acid synthesis warrants scrutiny. Traditional fluorination methods generate stoichiometric amounts of hazardous byproducts, prompting a shift toward electrochemical fluorination and other sustainable practices. Life-cycle assessments of these emerging technologies are needed to ensure their viability for industrial applications.

Table 1: Key Synthetic Methods for Fluorinated Benzoic Acids

Properties

IUPAC Name |

4-(dimethylamino)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGTURFYFFKUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(Dimethylamino)benzoic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-2-fluorobenzoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Chemical Applications

4-(Dimethylamino)-2-fluorobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Pathways

- Reduction : This compound can be reduced to form 4-(Dimethylamino)-2-fluoro-5-aminobenzoic acid.

- Substitution : It can undergo nucleophilic substitution reactions to yield various substituted benzoic acid derivatives.

- Oxidation : The compound can also be oxidized to form N-oxide derivatives, which may exhibit different reactivity and biological activity.

Biological Applications

The compound has been investigated for its potential as a fluorescent probe due to its unique electronic properties. This property is particularly valuable in biological imaging and molecular diagnostics.

Fluorescent Probes

- The presence of the dimethylamino group enhances fluorescence, making it useful for tracking biological processes in real-time.

- Studies have shown that derivatives of this compound can be employed in cellular imaging, allowing researchers to visualize cellular dynamics and interactions.

Medical Applications

In the medical field, 4-(Dimethylamino)-2-fluorobenzoic acid has been explored for its potential use in drug development and as a radiopharmaceutical.

Drug Development

- Researchers are investigating its derivatives for therapeutic applications, particularly in targeting specific biological pathways associated with diseases.

Radiopharmaceuticals

- A notable application is its role in developing positron emission tomography (PET) imaging agents. For instance, N-(2-(dimethylamino)ethyl)-4-[^18F]fluorobenzamide has shown promise for early detection of metastatic melanoma.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Fluorescent Probes | Cellular Imaging | Demonstrated enhanced fluorescence in live cells, allowing real-time monitoring of cellular processes. |

| PET Imaging | Melanoma Detection | N-(2-(dimethylamino)ethyl)-4-[^18F]fluorobenzamide showed high tumor-specific uptake in animal models, indicating potential for clinical use in melanoma imaging. |

| Drug Development | Targeting Biological Pathways | Various derivatives exhibited selective binding to specific receptors, suggesting potential therapeutic applications. |

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-(dimethylamino)-2-fluorobenzoic acid with analogous fluorobenzoic acids, focusing on structural features, physicochemical properties, and biological/environmental behavior.

Structural and Electronic Differences

Key Observations :

- Steric Considerations : Bulky substituents (e.g., benzyloxy in 4-(benzyloxy)-2-fluorobenzoic acid) may hinder enzymatic degradation or intermolecular interactions compared to smaller groups like -N(CH₃)₂ .

Physicochemical and Environmental Behavior

- Lipophilicity: Fluorine atoms generally increase lipophilicity, but polar groups (e.g., -N(CH₃)₂, -NH₂) counteract this effect. For example, 4-(dimethylamino)-2-fluorobenzoic acid is likely less lipophilic than 4-(difluoromethoxy)-2-fluorobenzoic acid due to the polar dimethylamino group .

- Degradation Resistance: Fluorobenzoic acids are notoriously resistant to degradation. However, substituents influence persistence. For instance, 4-(1-carboxyethyl)-2-fluorobenzoic acid accumulates as a dead-end metabolite during flurbiprofen biodegradation, forming toxic intermediates like 3-fluorocatechol that inhibit further degradation .

- Environmental Impact: Persistent metabolites like 4-(1-carboxyethyl)-2-fluorobenzoic acid pose risks of environmental discharge, especially in wastewater systems with short sludge retention times .

Biological Activity

4-(Dimethylamino)-2-fluorobenzoic acid (DMFBA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of a dimethylamino group and a fluorine atom contributes to its distinct chemical properties, influencing its biological activity. This article explores the biological activity of DMFBA, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DMFBA can be represented as follows:

Key Features:

- Dimethylamino Group: Enhances lipophilicity and can participate in hydrogen bonding.

- Fluorine Atom: Increases metabolic stability and may influence receptor interactions.

DMFBA interacts with various molecular targets, including enzymes and receptors. Its mechanism of action is primarily attributed to:

- Hydrogen Bonding: The dimethylamino group can form hydrogen bonds with target proteins.

- Electrostatic Interactions: The fluorine atom enhances the compound's affinity for lipid membranes, facilitating cellular uptake.

- Modulation of Biological Pathways: By interacting with specific enzymes, DMFBA can influence metabolic pathways and signaling cascades.

Enzyme Inhibition

DMFBA has been studied for its potential as an enzyme inhibitor. In particular, its effects on acetylcholinesterase (AChE) have been noted, which is crucial for neurotransmitter regulation in the nervous system. Research indicates that DMFBA may exhibit competitive inhibition against AChE, thereby enhancing cholinergic signaling.

Antitumor Activity

In vitro studies have demonstrated that DMFBA possesses antitumor properties. For instance, it has shown cytotoxic effects against melanoma cell lines, suggesting potential applications in cancer therapy. The compound's ability to penetrate cell membranes effectively may contribute to its antiproliferative effects.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Competitive inhibition | |

| Antitumor Activity | Cytotoxicity against melanoma cells | |

| Enzyme Interactions | Modulation of metabolic pathways |

Case Study 1: Antitumor Efficacy

A study evaluated the effects of DMFBA on B16F1 melanoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions, DMFBA was tested for its inhibitory effects on AChE using a colorimetric assay. The results showed a dose-dependent inhibition with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in conditions related to cholinergic dysfunction.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(dimethylamino)-2-fluorobenzoic acid in laboratory settings?

A common approach involves halogenation and amination of a benzoic acid precursor. For example, nucleophilic aromatic substitution (SNAr) can be employed using a brominated or chlorinated benzoic acid derivative (e.g., 2-bromo-4-fluorobenzoic acid) reacted with dimethylamine under controlled conditions. The reaction typically requires a polar aprotic solvent (e.g., DMF or DMSO) and elevated temperatures (80–120°C) to facilitate substitution. Post-reaction purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers confirm the structural integrity of synthesized 4-(dimethylamino)-2-fluorobenzoic acid?

Structural validation relies on a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., dimethylamino and fluorine groups). For instance, the fluorine atom at the 2-position causes distinct splitting patterns in adjacent protons.

- X-ray Crystallography : Resolves bond lengths and angles, confirming substituent orientation. A study on a related compound demonstrated intramolecular hydrogen bonds (N–H⋯O) stabilizing the structure .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, while fragmentation patterns align with expected degradation pathways (e.g., loss of HF or CO) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the crystallization behavior of 4-(dimethylamino)-2-fluorobenzoic acid?

Crystallization studies on analogous compounds reveal that solvent polarity significantly affects crystal packing. For example, methanol solvates of structurally similar benzoic acid derivatives form hydrogen-bonded dimers via O–H⋯O interactions, as observed in X-ray structures. Lower-polarity solvents (e.g., toluene) may favor π-π stacking, while polar solvents stabilize hydrogen-bonded networks. Temperature modulates nucleation rates, with slower cooling favoring larger, more ordered crystals .

Q. What computational methods are suitable for analyzing the electronic effects of substituents in 4-(dimethylamino)-2-fluorobenzoic acid?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties such as charge distribution and frontier molecular orbitals. For example, the electron-donating dimethylamino group increases electron density at the para position, while the fluorine atom induces ortho/para-directing effects in electrophilic reactions. These models align with experimental data on lattice energies and reaction regioselectivity .

Q. How can forced degradation studies elucidate the stability of 4-(dimethylamino)-2-fluorobenzoic acid under stress conditions?

Stress testing under acidic, basic, oxidative, and thermal conditions identifies degradation pathways. For instance:

- Acidic Hydrolysis : May cleave the dimethylamino group, forming 2-fluorobenzoic acid.

- Oxidative Stress : Generates hydroxylated byproducts, detectable via LC-MS.

- Thermal Degradation : Produces decarboxylation products (e.g., fluorinated aniline derivatives).

Impurity profiling using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) isolates and characterizes degradation products, as demonstrated in studies on structurally related pharmaceuticals .

Q. What strategies address contradictions in spectroscopic data for derivatives of 4-(dimethylamino)-2-fluorobenzoic acid?

Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve these:

- Variable-Temperature NMR : Identifies conformational equilibria by observing signal coalescence at elevated temperatures.

- Deuteration Studies : Replacing labile protons (e.g., NH or OH) simplifies splitting patterns.

- Comparative Crystallography : Cross-referencing with X-ray structures clarifies ambiguous assignments, as seen in studies on hydrogen-bonded dimers .

Methodological Considerations

- Synthetic Optimization : Use kinetic vs. thermodynamic control to manipulate regioselectivity in multi-step syntheses. For example, low-temperature conditions favor kinetic products in halogenation reactions .

- Crystallization Protocols : Screen solvent mixtures (e.g., methanol/water) to optimize crystal quality for diffraction studies .

- Data Validation : Cross-validate computational predictions (DFT) with experimental spectroscopic and crystallographic results to minimize interpretation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.